

structure-activity relationship (SAR) of 1-Benzyl-1,4-diazepan-5-one analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzyl-1,4-diazepan-5-one**

Cat. No.: **B1267611**

[Get Quote](#)

A Comparative Guide to the Structure-Activity Relationship of **1-Benzyl-1,4-diazepan-5-one** Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1-Benzyl-1,4-diazepan-5-one** analogs, targeting researchers, scientists, and drug development professionals. The information is compiled from various studies on this chemical scaffold and its broader class, the 1,4-diazepines and benzodiazepines, to offer insights into their therapeutic potential.

Introduction

The **1-Benzyl-1,4-diazepan-5-one** core structure is a key pharmacophore with diverse biological activities. As a privileged motif in medicinal chemistry, derivatives of this scaffold have been explored for various therapeutic applications, including as inhibitors of human nitric oxide synthesis and as cardiotonic agents.^{[1][2][3]} This guide focuses on the impact of structural modifications on the biological activity of these analogs, providing a framework for the rational design of new and more potent therapeutic agents.

Comparison of Biological Activities

The primary biological activity for which a clear SAR has been established for direct analogs of **1-Benzyl-1,4-diazepan-5-one** is their positive inotropic effect, demonstrating their potential in the treatment of heart failure.^[3] Additionally, the broader class of 1,4-diazepines and benzodiazepines, which share structural similarities, are well-known for their effects on the

central nervous system (CNS) as anxiolytics and anticonvulsants, primarily through modulation of the GABA-A receptor.[4][5][6] Some derivatives have also been investigated as anticancer agents by inhibiting protein synthesis or specific kinases.[7][8]

Positive Inotropic Activity

A study on a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][4][5]oxazin-7-yl)acetamides, which are analogs of the core topic, revealed significant positive inotropic effects. The data from this study is summarized below.

Table 1: Structure-Activity Relationship of **1-Benzyl-1,4-diazepan-5-one** Analogs as Positive Inotropic Agents[3]

Compound	Substitution on Benzyl Ring (R)	Inotropic Activity	
		(% increase in stroke volume at 1 $\times 10^{-5}$ M)	Chronotropic Effect
3a	H	5.32 ± 0.11	Not significant
3b	4-F	6.15 ± 0.12	Not significant
3c	4-Cl	6.89 ± 0.13	Not significant
3d	4-Br	7.12 ± 0.14	Not significant
3e	4-CH ₃	6.45 ± 0.12	Not significant
3f	4-OCH ₃	5.88 ± 0.11	Not significant
3g	4-NO ₂	7.68 ± 0.14	Not significant
Milrinone (Standard)	-	2.38 ± 0.05	Not significant

From the data, it is evident that electron-withdrawing groups at the para position of the benzyl ring enhance the positive inotropic activity, with the 4-nitro substituted analog (3g) being the most potent.

General SAR for CNS Activity (Inferred from Benzodiazepines)

While specific data on the CNS activity of **1-Benzyl-1,4-diazepan-5-one** analogs is limited, the extensive research on 1,4-benzodiazepines provides valuable insights.[4][5]

- Substituents on the fused benzene ring (if present): An electron-withdrawing group at position 7 (e.g., Cl, NO₂) is crucial for anxiolytic and anticonvulsant activity.[5]
- Substituents at position 1 (N1): Small alkyl groups can be tolerated. The benzyl group in the topic compounds suggests that larger substituents are also being explored.
- Substituents at position 2: A carbonyl group is important for activity.[5]
- Substituents at the 5-phenyl ring (if present): Ortho or di-ortho substitution with electron-withdrawing groups can increase potency.

Experimental Protocols

Evaluation of Inotropic Activity[3]

Objective: To measure the effect of the compounds on the contractility of isolated heart muscle.

Methodology:

- Animal Model: Male New Zealand white rabbits.
- Tissue Preparation: The heart is rapidly excised and the left atrium is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
- Experimental Setup: The atrium is attached to an isometric force transducer to record contractions. The preparation is allowed to equilibrate for 60 minutes.
- Drug Administration: Compounds are added to the bath in a cumulative concentration-response manner.

- Data Analysis: The change in the force of contraction (stroke volume) is measured and expressed as a percentage change from the baseline.

Rota-rod Test for Sedative/Motor Coordination Effects (General Protocol)

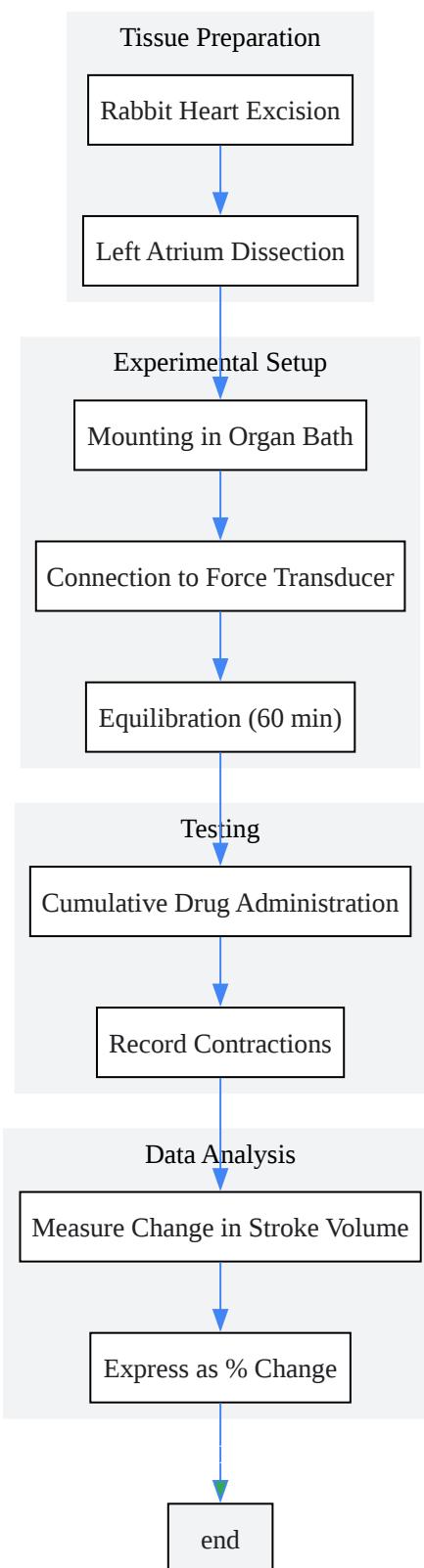
Objective: To assess the motor coordination and sedative effects of compounds.

Methodology:

- Animal Model: Mice or rats.
- Apparatus: A rotating rod (rota-rod) apparatus.
- Procedure: Animals are trained to stay on the rotating rod. On the test day, animals are administered the test compound or vehicle. After a specific time, they are placed on the rota-rod, and the latency to fall is recorded.
- Data Analysis: A decrease in the time spent on the rod compared to the control group indicates a deficit in motor coordination, which can be a sign of sedation.

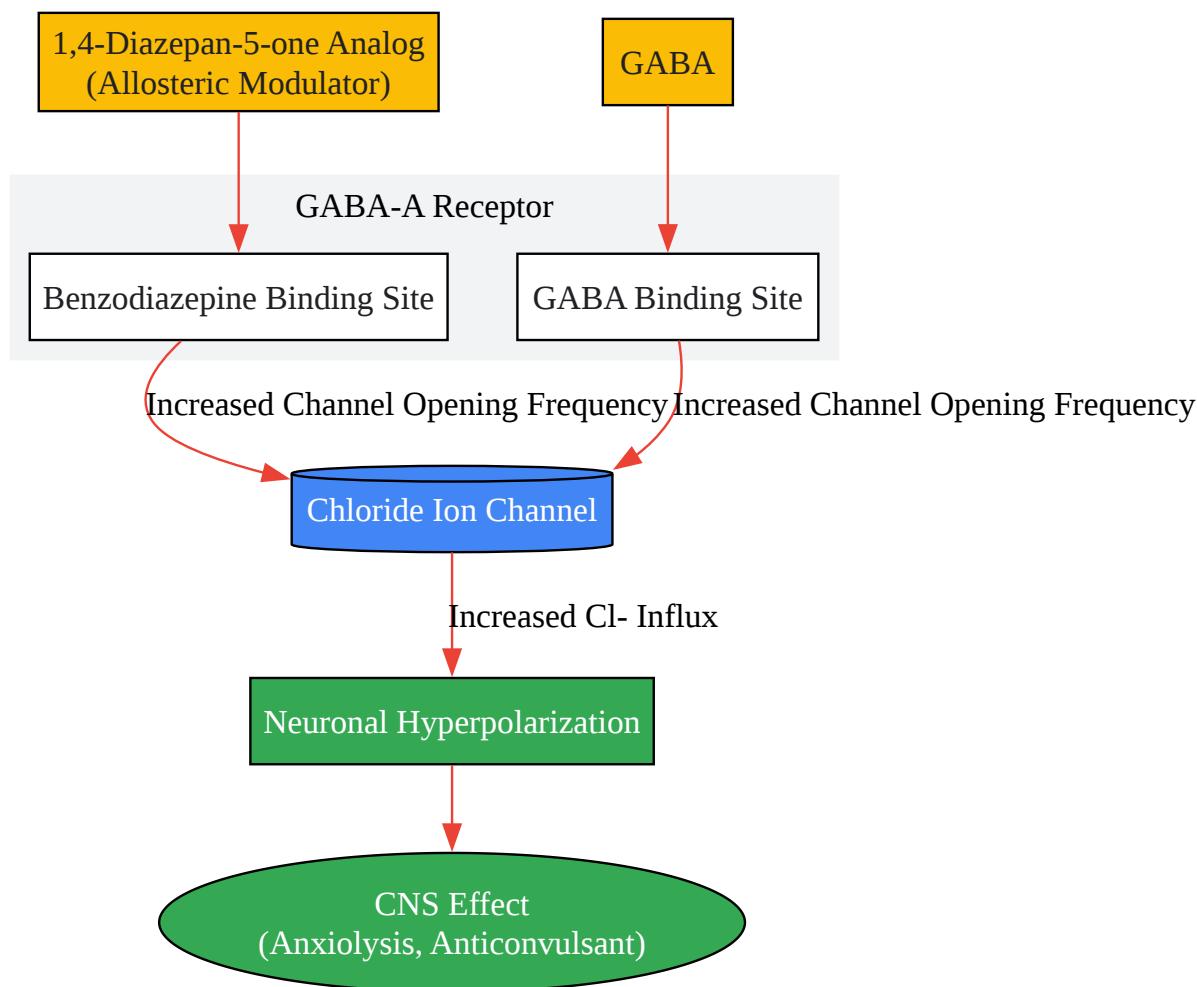
Visualizations

Experimental Workflow for Inotropic Activity Screening

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the positive inotropic activity of **1-Benzyl-1,4-diazepan-5-one** analogs.

Putative Signaling Pathway for GABA-A Receptor Modulation



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of CNS activity via positive allosteric modulation of the GABA-A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-1,4-diazepan-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides and their positive inotropic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemisgroup.us [chemisgroup.us]
- 5. Structure-activity relationship (SAR) of diazepam - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase: screening of a combinatorial library of 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure-activity relationship (SAR) of 1-Benzyl-1,4-diazepan-5-one analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267611#structure-activity-relationship-sar-of-1-benzyl-1-4-diazepan-5-one-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com